molecular formula C10H11BrClNO B14068436 1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one

1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14068436
M. Wt: 276.56 g/mol
InChI Key: SKXQGMAHAZOITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone derivative characterized by a chloropropan-2-one backbone attached to a substituted phenyl ring. The phenyl ring features an amino group (-NH₂) at the 3-position and a bromomethyl (-CH₂Br) group at the 5-position. The bromomethyl group is a reactive site for nucleophilic substitution, while the amino group may facilitate hydrogen bonding or coordination with biological targets.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, analogs such as 1-[2-amino-6-(bromomethyl)phenyl]-1-chloropropan-2-one (CAS 1806294-49-4, ) and 1-(4-(bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one (CAS 1804169-70-7, ) suggest that similar compounds are synthesized via halogenation or Friedel-Crafts acylation routes. The amino and bromomethyl substituents may position this compound as a precursor for pharmaceuticals or agrochemicals, though further research is needed to confirm its specific applications.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-5-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(12)8-2-7(5-11)3-9(13)4-8/h2-4,10H,5,13H2,1H3

InChI Key

SKXQGMAHAZOITL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)CBr)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the amino group and the chloropropanone moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in electrophilic and nucleophilic reactions. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one with key analogs based on substituent positions, functional groups, physical properties, and reported bioactivity:

Compound Name Molecular Formula Substituent Positions on Phenyl Ring Key Functional Groups Melting Point/Boiling Point Reported Bioactivity/Applications Source
This compound (Target Compound) C₁₀H₁₀BrClNO 3-amino, 5-bromomethyl Chloroketone, bromomethyl, amino Not reported Hypothesized: Anticancer or alkylation agent (inferred from analogs) N/A
1-[2-amino-6-(bromomethyl)phenyl]-1-chloropropan-2-one C₁₀H₁₀BrClNO 2-amino, 6-bromomethyl Chloroketone, bromomethyl, amino Not reported No direct data; structural isomer of target compound
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one C₁₁H₁₀BrClF₂O 4-bromomethyl, 2-difluoromethyl Chloroketone, bromomethyl, difluoromethyl 335.8±37.0 °C (predicted) Potential alkylation agent (bromomethyl reactivity)
1-(2-(Benzo[d]thiazol-2-yl)hydrazono)-1-chloropropan-2-one derivatives Varies (e.g., C₁₀H₈ClN₃OS) N/A (non-phenyl core) Chloroketone, thiadiazole, benzothiazole >280°C (dec., hydrobromide) Anticancer activity (DNA binding via thiadiazole)
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole C₁₄H₁₀ClFN₄O Triazole core with chloro and fluorophenoxy Triazole, amino, chloro, fluorophenoxy Not reported Anticonvulsant (ED₅₀ = 1.4 mg/kg)

Key Observations:

Structural Isomerism: The target compound differs from its isomer () in substituent positions (3-amino vs. 2-amino), which may alter electronic effects and biological target interactions. For example, the 3-amino group may enhance solubility or hydrogen-bonding capacity compared to the 2-position isomer.

Substituent Effects : Compared to the difluoromethyl analog (), the target compound lacks fluorine but retains the bromomethyl group, a critical site for alkylation. The absence of fluorine may reduce metabolic stability but improve synthetic accessibility.

Bioactivity: While the target compound’s bioactivity is unconfirmed, analogs with chloroketone cores (e.g., thiadiazole derivatives in ) exhibit anticancer activity via DNA binding.

Physical Properties : The difluoromethyl analog () has a predicted boiling point of 335.8°C, indicative of moderate volatility. The target compound’s melting/boiling points are unreported but likely influenced by its polar functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.